molecular formula C12H24BNO2 B13503049 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane

Cat. No.: B13503049
M. Wt: 225.14 g/mol
InChI Key: IYIOMTYWKQJICL-UHFFFAOYSA-N
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Description

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane is an organoboron compound that features a boron atom within a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane typically involves the reaction of azepane with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, often using xylene as a solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products

    Boronic Acids and Esters: Formed through oxidation.

    Carbon-Carbon Coupled Products: Formed through Suzuki-Miyaura reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination ability makes it a valuable reagent in organic synthesis and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)azepane is unique due to its azepane ring structure, which imparts distinct chemical properties compared to other dioxaborolane derivatives

Properties

Molecular Formula

C12H24BNO2

Molecular Weight

225.14 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)azepane

InChI

InChI=1S/C12H24BNO2/c1-11(2)12(3,4)16-13(15-11)10-8-6-5-7-9-14-10/h10,14H,5-9H2,1-4H3

InChI Key

IYIOMTYWKQJICL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCCCN2

Origin of Product

United States

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